molecular formula C23H16FNO5S B300612 3-(5-{[3-(4-Fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)-2-methylbenzoic acid

3-(5-{[3-(4-Fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)-2-methylbenzoic acid

Katalognummer B300612
Molekulargewicht: 437.4 g/mol
InChI-Schlüssel: LFICQEATRHFBGJ-JAIQZWGSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(5-{[3-(4-Fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)-2-methylbenzoic acid, also known as FFA4 agonist 10, is a chemical compound that has been the subject of scientific research in recent years. This compound has been found to have potential applications in various fields, including drug development and biomedical research.

Wirkmechanismus

3-(5-{[3-(4-Fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)-2-methylbenzoic acid agonist 10 is an agonist of the free fatty acid receptor 4 (this compound). This compound is a G protein-coupled receptor that is expressed in various tissues, including adipose tissue, pancreas, and immune cells. Activation of this compound by this compound agonist 10 leads to the activation of intracellular signaling pathways, including the Gαq/11 and Gαi/o pathways. This results in the modulation of various physiological processes, including glucose homeostasis, insulin secretion, and inflammation.
Biochemical and Physiological Effects:
This compound agonist 10 has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound agonist 10 can stimulate insulin secretion from pancreatic β-cells and improve glucose uptake in adipocytes. It has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In vivo studies have shown that this compound agonist 10 can improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 3-(5-{[3-(4-Fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)-2-methylbenzoic acid agonist 10 is its potential as a drug candidate for the treatment of metabolic disorders. Its anti-inflammatory properties also make it a potential candidate for the treatment of inflammatory diseases. However, there are also some limitations to using this compound agonist 10 in lab experiments. One limitation is the lack of information on its long-term effects. Another limitation is the need for further studies to determine its safety and efficacy in humans.

Zukünftige Richtungen

There are several future directions for research on 3-(5-{[3-(4-Fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)-2-methylbenzoic acid agonist 10. One area of research is the development of more potent and selective this compound agonists. Another area of research is the investigation of the long-term effects of this compound agonist 10 in animal models and humans. Further studies are also needed to determine the safety and efficacy of this compound agonist 10 in clinical trials. Additionally, the potential use of this compound agonist 10 in the treatment of other diseases, such as cancer, should be investigated.

Synthesemethoden

The synthesis of 3-(5-{[3-(4-Fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)-2-methylbenzoic acid agonist 10 involves several steps. The first step involves the reaction of 3-(2-furyl)-2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidine to form the corresponding thiazolidine derivative. The final step involves the reaction of the thiazolidine derivative with methylmagnesium bromide and subsequent hydrolysis to form this compound agonist 10.

Wissenschaftliche Forschungsanwendungen

3-(5-{[3-(4-Fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)-2-methylbenzoic acid agonist 10 has been found to have potential applications in various fields of scientific research. One of the main areas of research is in drug development. This compound agonist 10 has been identified as a potential drug candidate for the treatment of metabolic disorders such as diabetes and obesity. It has also been found to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.

Eigenschaften

Molekularformel

C23H16FNO5S

Molekulargewicht

437.4 g/mol

IUPAC-Name

3-[5-[(Z)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]-2-methylbenzoic acid

InChI

InChI=1S/C23H16FNO5S/c1-13-17(3-2-4-18(13)22(27)28)19-10-9-16(30-19)11-20-21(26)25(23(29)31-20)12-14-5-7-15(24)8-6-14/h2-11H,12H2,1H3,(H,27,28)/b20-11-

InChI-Schlüssel

LFICQEATRHFBGJ-JAIQZWGSSA-N

Isomerische SMILES

CC1=C(C=CC=C1C(=O)O)C2=CC=C(O2)/C=C\3/C(=O)N(C(=O)S3)CC4=CC=C(C=C4)F

SMILES

CC1=C(C=CC=C1C(=O)O)C2=CC=C(O2)C=C3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)F

Kanonische SMILES

CC1=C(C=CC=C1C(=O)O)C2=CC=C(O2)C=C3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.